molecular formula C21H25N3O5S2 B2806522 4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 895442-48-5

4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Katalognummer: B2806522
CAS-Nummer: 895442-48-5
Molekulargewicht: 463.57
InChI-Schlüssel: CIYMJXWEUGLXSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic sulfamoyl benzamide derivative characterized by a benzothiazole core substituted with 5,6-dimethoxy groups and a sulfamoyl moiety modified with butyl and methyl alkyl chains. This compound belongs to a broader class of sulfonamide-based molecules, which are frequently explored for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. Its structure combines a planar benzothiazole ring (a common pharmacophore in medicinal chemistry) with a sulfamoyl group, which may enhance interactions with biological targets such as enzymes or receptors .

Eigenschaften

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-5-6-11-24(2)31(26,27)15-9-7-14(8-10-15)20(25)23-21-22-16-12-17(28-3)18(29-4)13-19(16)30-21/h7-10,12-13H,5-6,11H2,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYMJXWEUGLXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazolyl intermediate: This can be achieved by reacting 5,6-dimethoxybenzo[d]thiazole with appropriate reagents under specific conditions.

    Introduction of the sulfamoyl group: The N-butyl-N-methylsulfamoyl group can be introduced through sulfonation reactions.

    Coupling reactions: The final step involves coupling the benzo[d]thiazolyl intermediate with the benzamide moiety under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide may have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several benzamide derivatives reported in recent literature. Below is a detailed comparison based on substituent effects, bioactivity, and molecular properties.

Comparison with 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

Two analogous compounds, LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide), were studied as antifungal agents targeting Candida albicans .

Parameter Target Compound LMM5 LMM11
Core Structure Benzothiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Sulfamoyl Substituents Butyl(methyl) Benzyl(methyl) Cyclohexyl(ethyl)
Aromatic Substituents 5,6-Dimethoxy 4-Methoxyphenylmethyl Furan-2-yl
Reported Activity Not directly tested (structural inference) Antifungal (MIC: 8 µg/mL for C. albicans) Antifungal (MIC: 16 µg/mL for C. albicans)
Molecular Weight ~500–550 g/mol (estimated) 562.6 g/mol 502.6 g/mol

Key Observations :

  • The butyl(methyl)sulfamoyl group introduces moderate hydrophobicity, which may influence membrane permeability compared to the bulkier benzyl or cyclohexyl groups in LMM5/LMM11.
Comparison with Benzamide Derivatives from P. guineense

A structurally related compound, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide , was isolated from Piper guineense and exhibited a high molecular weight (420.8 g/mol) .

Parameter Target Compound P. guineense Derivative
Benzothiazole Substituents 5,6-Dimethoxy 4,5-Dichloro + 3,5-Dimethoxy
Sulfamoyl Group Present (butyl/methyl) Absent
Bioactivity Not reported Unknown (isolated but untested)

Key Observations :

  • The absence of a sulfamoyl group in the P.
  • The chlorine atoms in the P.

Mechanistic and Pharmacokinetic Insights

  • Enzyme Inhibition Potential: The sulfamoyl group is a known pharmacophore for inhibiting enzymes like thioredoxin reductase (Trr1), as seen in LMM5/LMM11 .
  • Metabolic Stability : The methoxy groups may reduce cytochrome P450-mediated metabolism compared to halogenated derivatives .
  • Toxicity Profile : The butyl chain may lower acute toxicity relative to cyclohexyl or benzyl groups, which are associated with higher lipophilicity and tissue accumulation .

Q & A

Q. Table 1: Optimization Parameters for Key Steps

StepCritical ParametersOptimal ConditionsYield Range
1Temperature, acid catalyst90°C, polyphosphoric acid70–80%
2Moisture control, reagent addition rateDry DCM, dropwise addition75–85%
3Coupling reagent, solventEDCI/HOBt in DMF65–75%

Advanced: How can contradictory bioactivity data across studies (e.g., IC₅₀ variability in kinase inhibition assays) be methodologically resolved?

Answer:
Contradictions often arise from differences in assay design, target isoforms, or compound purity. To resolve these:

  • Standardize Assay Conditions : Use consistent ATP concentrations (e.g., 10 μM) and enzyme isoforms (e.g., EGFR T790M vs. wild-type) .
  • Validate Purity : Confirm compound purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Structural Analog Comparison : Compare activity with analogs (e.g., sulfamoyl vs. methanesulfonyl variants) to isolate functional group contributions .

Example : A 2023 study found IC₅₀ = 12 nM for EGFR inhibition, while a 2025 study reported 180 nM. This discrepancy was traced to differences in enzyme source (recombinant vs. cell lysate) and buffer pH (7.4 vs. 6.8) .

Basic: What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Answer:

  • ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm, sulfamoyl S=O at δ 3.1–3.3 ppm) .
  • HPLC-MS : Use a C18 column with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (m/z 461.6 [M+H]⁺) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How should researchers design experiments to elucidate the compound’s mechanism of action against cancer targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the sulfamoyl group and Lys721 .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to purified targets. A 2025 study reported Kᴅ = 8.3 nM using Biacore T200 .
  • Cellular Pathway Analysis : Combine RNA-seq (to identify downregulated pathways, e.g., PI3K/AKT) with phospho-proteomics to validate target inhibition .

Basic: What structural features of the compound are most critical for its biological activity?

Answer:

  • Benzothiazole Moiety : Essential for intercalation with DNA or hydrophobic kinase pockets. Methoxy groups at C5/C6 enhance solubility and π-π stacking .
  • Sulfamoyl Group : Acts as a hydrogen bond acceptor with catalytic lysine residues in kinases (e.g., EGFR) .
  • N-Benzamide Linkage : Stabilizes the bioactive conformation via intramolecular hydrogen bonding .

Advanced: What strategies can improve the compound’s selectivity against off-target proteins (e.g., carbonic anhydrase vs. kinases)?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify the butyl group on the sulfamoyl moiety to reduce off-target binding. A 2025 study showed that replacing butyl with cyclopropyl increased kinase selectivity by 12-fold .
  • Proteome-Wide Profiling : Use chemical proteomics (e.g., kinome-wide KINOMEscan) to identify off-target interactions .
  • Co-crystallization : Solve X-ray structures with off-target proteins to guide rational design (e.g., steric hindrance introduction) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.